An In-depth Technical Guide to the Chemical Properties of N,4-Dimethoxy-N-methylbenzamide
An In-depth Technical Guide to the Chemical Properties of N,4-Dimethoxy-N-methylbenzamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N,4-Dimethoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Properties
N,4-Dimethoxy-N-methylbenzamide is a disubstituted benzamide, a class of compounds with significant applications in medicinal chemistry and organic synthesis. Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| CAS Number | 52898-49-4 | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 105 °C at 0.1 mmHg | |
| Density | 1.114 g/cm³ | |
| Refractive Index | 1.5440 to 1.5480 | |
| Flash Point | 162.8 °C | |
| Purity | >95.0% (GC) | |
| Storage | Store under an inert atmosphere at room temperature. |
Structural and Spectroscopic Data
The structural identifiers and a summary of expected spectroscopic characteristics for N,4-Dimethoxy-N-methylbenzamide are provided below. While specific spectra for this exact compound are not widely published, data from closely related analogs are used to predict the expected spectral features.
| Identifier Type | Identifier |
| SMILES | COc1ccc(C(=O)N(C)OC)cc1 |
| InChI | InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 |
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the N-methyl group. Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and N-methoxy signals may be observed at room temperature.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the carbons of the methyl groups.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other significant peaks will correspond to C-O stretching of the methoxy groups and C-H stretching of the aromatic and methyl groups.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve cleavage of the amide bond and loss of the methoxy and methyl groups.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of N,4-Dimethoxy-N-methylbenzamide, based on standard procedures for analogous compounds.
Synthesis of N,4-Dimethoxy-N-methylbenzamide
A common method for the synthesis of N,4-Dimethoxy-N-methylbenzamide is the reaction of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This procedure is a variation of the Schotten-Baumann reaction.
Materials and Equipment:
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4-Methoxybenzoyl chloride
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N,O-Dimethylhydroxylamine hydrochloride
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Anhydrous dichloromethane (DCM)
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Triethylamine or pyridine (as a base)
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Round-bottom flask with a magnetic stir bar
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Dropping funnel
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Ice bath
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Standard glassware for workup and purification
Procedure:
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In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.
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Cool the flask in an ice bath to 0-5 °C with continuous stirring.
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Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to a dropping funnel.
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Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude N,4-Dimethoxy-N-methylbenzamide can be purified using flash column chromatography on silica gel.
Procedure:
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Prepare a silica gel column using a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to yield purified N,4-Dimethoxy-N-methylbenzamide.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
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NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
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IR Spectroscopy: Use IR spectroscopy to identify the key functional groups, particularly the amide carbonyl.
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Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.
Potential Biological Activity and Signaling Pathways
While there is limited direct research on the biological activity of N,4-Dimethoxy-N-methylbenzamide, extensive studies on structurally similar benzamide derivatives suggest potential areas of therapeutic interest. Derivatives of 4-methylbenzamide and N-(3-pyridyl)benzamide have demonstrated a range of biological activities, including roles as enzyme inhibitors and receptor modulators.[1][2][3]
Notably, some benzamide derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as Cyclin-Dependent Kinases (CDKs), c-Met, and the PI3K/AKT/mTOR pathway.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for drug development.
Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by a benzamide derivative, based on the known activities of related compounds.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of N,4-Dimethoxy-N-methylbenzamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
